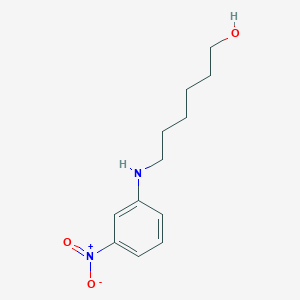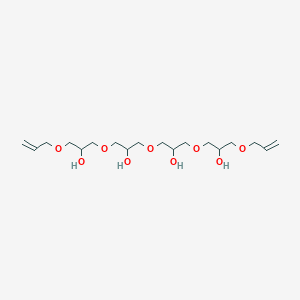
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol is a complex organic compound characterized by its multiple ether and hydroxyl groups. This compound is notable for its unique structure, which includes five ether linkages and four hydroxyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo a series of reactions, including etherification and hydroxylation, to form the final compound. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
化学反応の分析
Types of Reactions
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
科学的研究の応用
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and ether groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to changes in cellular processes and responses.
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the hydroxyl groups.
Glycerol: Contains hydroxyl groups but lacks the ether linkages.
Pentaerythritol: Contains multiple hydroxyl groups but has a different structural framework.
Uniqueness
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol is unique due to its combination of ether and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
特性
CAS番号 |
831253-97-5 |
|---|---|
分子式 |
C18H34O9 |
分子量 |
394.5 g/mol |
IUPAC名 |
1-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoxypropoxy)propoxy]propoxy]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C18H34O9/c1-3-5-23-7-15(19)9-25-11-17(21)13-27-14-18(22)12-26-10-16(20)8-24-6-4-2/h3-4,15-22H,1-2,5-14H2 |
InChIキー |
SRCWCZCPHTULLW-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(COCC(COCC(COCC(COCC=C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


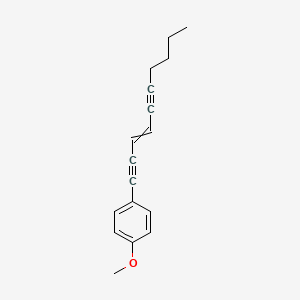

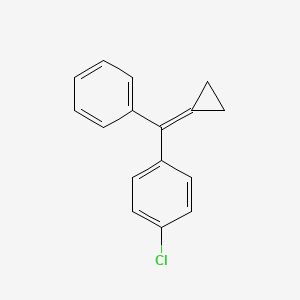
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
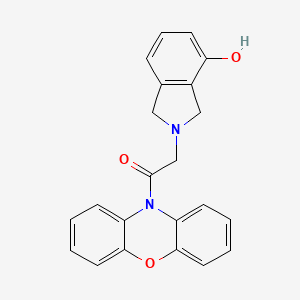
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

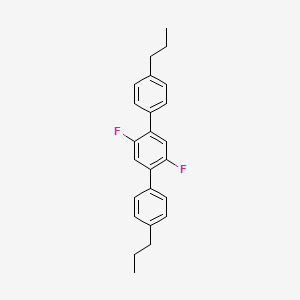
![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
